4,6-Dichloropyridine-2-carbothioamide
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Overview
Description
4,6-Dichloropyridine-2-carbothioamide is a chemical compound with the molecular formula C6H4Cl2N2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring and a carbothioamide group at the 2 position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloropyridine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloropyridine with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the carbothioamide group.
Another method involves the use of 2,6-dichloropyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and condensation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyridine-2-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents.
Reduction: Lithium aluminum hydride in tetrahydrofuran or other ether solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Sulfonyl derivatives of the original compound.
Reduction: Amino derivatives or other reduced forms of the compound.
Scientific Research Applications
4,6-Dichloropyridine-2-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-dichloropyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A related compound with chlorine atoms at the 2 and 6 positions, used in similar chemical reactions and applications.
4-Amino-2,6-dichloropyridine: A derivative with an amino group at the 4 position, known for its use in the synthesis of energetic materials.
2,6-Dichloropyridine-4-carbothioamide: Another isomer with the carbothioamide group at the 4 position, exhibiting different reactivity and applications.
Uniqueness
4,6-Dichloropyridine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both chlorine atoms and the carbothioamide group allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C6H4Cl2N2S |
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Molecular Weight |
207.08 g/mol |
IUPAC Name |
4,6-dichloropyridine-2-carbothioamide |
InChI |
InChI=1S/C6H4Cl2N2S/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11) |
InChI Key |
GLBCEEQJCRIWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=S)N)Cl)Cl |
Origin of Product |
United States |
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